![molecular formula C12H10F3N3O3 B2935074 [3-cyclopropyl-6-oxo-4-(trifluoromethyl)-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid CAS No. 1018053-00-3](/img/structure/B2935074.png)
[3-cyclopropyl-6-oxo-4-(trifluoromethyl)-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[3-cyclopropyl-6-oxo-4-(trifluoromethyl)-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid” is a chemical compound with the molecular formula C12H10F3N3O3 . It has a molecular weight of 301.22 .
Molecular Structure Analysis
The molecular structure of this compound includes a cyclopropyl group, a pyrazolo[3,4-b]pyridin ring, and a trifluoromethyl group . The exact spatial arrangement of these groups would depend on the specific conditions under which the compound was synthesized.Physical And Chemical Properties Analysis
This compound has a density of 1.66±0.1 g/cm3 and a boiling point of 542.6±50.0 °C . Other physical and chemical properties would depend on the specific conditions, such as temperature and pressure .Scientific Research Applications
Synthesis and Reactivity
This compound is part of research into the synthesis of various heterocyclic compounds, showcasing its role in the development of new synthetic methodologies. For example, it has been utilized in the exploration of novel cyclization reactions, leading to the synthesis of fused N-heterocycles, such as pyrazolo[3,4-b]pyridines and pyrido[1,2-b]indazoles, demonstrating its versatility in organic synthesis (Behbehani & Ibrahim, 2019). Similarly, it has been involved in multicomponent reactions for the efficient synthesis of pyranopyrazole derivatives, highlighting its catalytic applications and the potential for green chemistry advancements (Moosavi‐Zare et al., 2016).
Structural and Mechanistic Studies
Structural analysis of compounds related to [3-cyclopropyl-6-oxo-4-(trifluoromethyl)-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid has been a focal point to understand their chemical properties and reactivity. The crystal structure analysis of triclopyr, a compound with a similar structural framework, provides insights into its molecular geometry and the interactions stabilizing its structure, which can be crucial for designing molecules with desired properties (Cho et al., 2014). Additionally, the synthesis and structural studies of related acetic acid derivatives help in understanding the conformational preferences and potential reactivity pathways of these compounds (Chui et al., 2004).
Biological Activity Screening
Research into the antimicrobial potential of pyrazolo[3,4-b]pyridine scaffolds bearing trifluoromethyl moieties, closely related to the structure of [3-cyclopropyl-6-oxo-4-(trifluoromethyl)-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid, highlights the importance of these compounds in medicinal chemistry. The study involving the synthesis and biological evaluation of a library of these compounds against various bacterial and fungal strains illustrates the potential of such molecules as lead compounds for drug development (Chandak et al., 2013).
Mechanism of Action
Target of action
The compound’s primary targets would likely be specific proteins or enzymes in the body, based on its structural similarity to other bioactive compounds . The exact targets would depend on the specific functional groups and structure of the compound.
Mode of action
The compound would interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects. The trifluoromethyl group might enhance the compound’s lipophilicity, aiding its interaction with hydrophobic pockets in proteins .
Biochemical pathways
The compound could potentially affect various biochemical pathways depending on its targets. For instance, if it targets an enzyme involved in inflammation, it could affect the inflammatory response .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would be influenced by its chemical structure. For example, the presence of polar groups could affect its solubility and absorption, while the trifluoromethyl group could affect its metabolic stability .
Result of action
The molecular and cellular effects of the compound’s action would depend on its targets and the pathways they are involved in. This could range from altering cell signaling to affecting gene expression .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Future Directions
The future directions for research on this compound could include further investigation into its synthesis, its chemical reactions, and its potential applications. Given its complex structure, it could have interesting properties that could be useful in a variety of fields, including medicinal chemistry and materials science .
properties
IUPAC Name |
2-[3-cyclopropyl-6-oxo-4-(trifluoromethyl)-7H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O3/c13-12(14,15)6-3-7(19)16-11-9(6)10(5-1-2-5)17-18(11)4-8(20)21/h3,5H,1-2,4H2,(H,16,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTTVEWLUWZFDPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C3=C2C(=CC(=O)N3)C(F)(F)F)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-cyclopropyl-6-oxo-4-(trifluoromethyl)-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


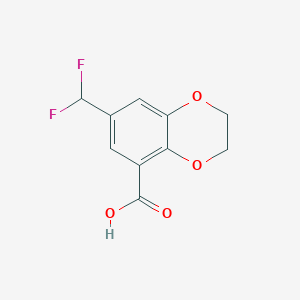
![N-(3-chlorophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2934996.png)
![(1S,3S,5S)-2-tert-butoxycarbonyl-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/no-structure.png)


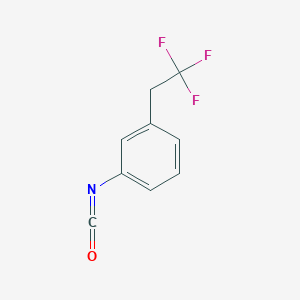

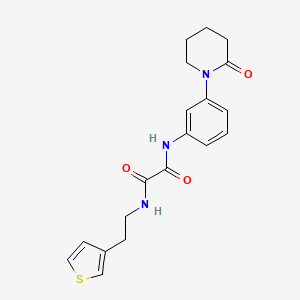
![N,N,5-trimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2935008.png)
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-methoxyphenyl)pentanedinitrile](/img/structure/B2935009.png)
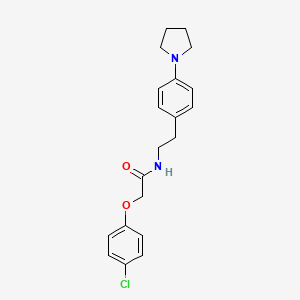
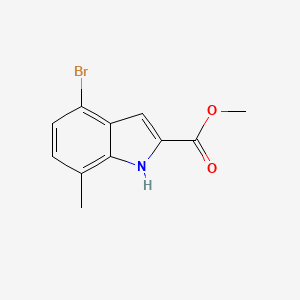
![6-(3,4-Dichlorophenyl)-5,6-dihydrobenzo[h]quinazolin-2-amine](/img/structure/B2935014.png)